2-(1H-pyrrol-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide
Description
Properties
IUPAC Name |
2-pyrrol-1-yl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c18-12(10-16-5-1-2-6-16)15-11-3-7-17(9-11)13-14-4-8-19-13/h1-2,4-6,8,11H,3,7,9-10H2,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOPGNUEVSCDDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CN2C=CC=C2)C3=NC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1H-pyrrol-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 290.4 g/mol. The compound features a pyrrole ring fused with a thiazole moiety, which contributes to its biological activity.
Research indicates that compounds with similar structures exhibit various mechanisms of action, including:
- Enzyme Inhibition : Many pyrrole and thiazole derivatives act as inhibitors of histone deacetylases (HDACs), which play a crucial role in gene expression and cancer progression .
- Antimicrobial Activity : Pyrrole-based compounds have shown promising results against bacterial pathogens, suggesting potential applications in treating infections .
- Antitumor Effects : Some derivatives have demonstrated selective cytotoxic effects on cancer cells, indicating their potential as anticancer agents .
Biological Activity Overview
The table below summarizes the biological activities associated with this compound and related compounds.
| Activity | Mechanism | Reference |
|---|---|---|
| HDAC Inhibition | Inhibits HDACs, leading to altered gene expression | |
| Antibacterial | Disrupts bacterial cell wall synthesis | |
| Antitumor | Induces apoptosis in cancer cells |
HDAC Inhibitory Activity
A study evaluating various HDAC inhibitors found that compounds structurally similar to this compound exhibited significant inhibitory activity against HDAC1, with IC50 values ranging from 0.39 µM to 10.23 µM. This suggests that the compound may possess similar inhibitory capabilities, warranting further investigation into its potential as an HDAC inhibitor .
Antimicrobial Evaluation
In vitro studies have shown that pyrrole derivatives can exhibit potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For instance, one derivative demonstrated a minimum inhibitory concentration (MIC) of 3.12 μg/mL, outperforming traditional antibiotics like ciprofloxacin . This highlights the potential of this compound in treating bacterial infections.
Anticancer Studies
Research into the anticancer properties of pyrrole-based compounds revealed selective cytotoxic effects on various cancer cell lines. These studies indicated that such compounds could inhibit tumor growth through mechanisms involving cell cycle regulation and apoptosis induction . The specific activity of this compound in this context remains to be fully elucidated.
Comparison with Similar Compounds
Structural Features and Functional Groups
Table 1: Structural Comparison of Selected Acetamide Derivatives
*Calculated based on molecular formula.
Key Observations :
- The target compound’s pyrrolidine-thiazole substituent distinguishes it from simpler analogs like N,N-dimethyl-2-(1H-pyrazol-1-yl)acetamide (), which lacks a fused bicyclic system.
- The naphthalene-containing analog () has a planar aromatic system, contrasting with the target’s non-planar pyrrolidine ring, which may influence membrane permeability .
Pharmacological and Physicochemical Properties
Table 2: Bioactivity and Physicochemical Comparisons
*LogP values estimated using fragment-based methods.
Key Findings :
- The target’s moderate LogP (1.8) suggests better membrane permeability than AMG 517 (LogP 3.5) but lower than N,N-dimethyl-2-(1H-pyrazol-1-yl)acetamide (LogP 0.2).
- The pyrrolidine-thiazole moiety may enhance interactions with polar residues in ion channels, similar to AMG628 (), a TRPV1 modulator with a piperazine-thiazole scaffold .
- The absence of a trifluoromethyl group (cf. AMG 517) could reduce metabolic stability but improve synthetic accessibility.
Analytical Data :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
